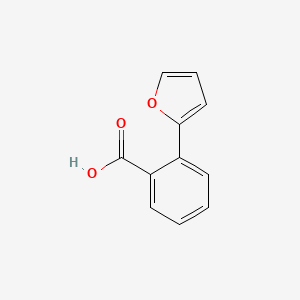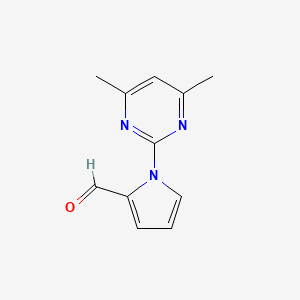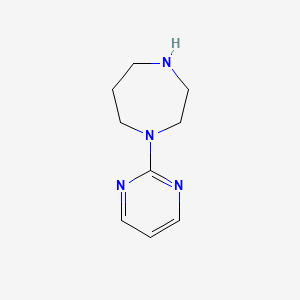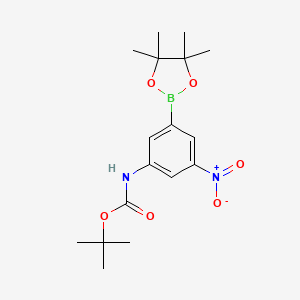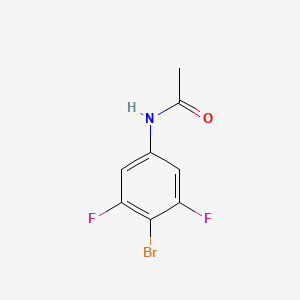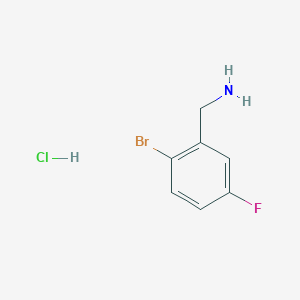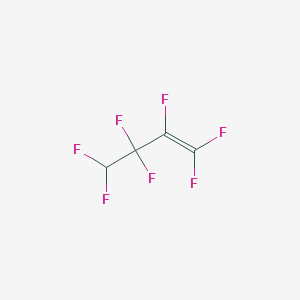
1,1,2,3,3,4,4-Heptafluorobut-1-ene
概要
説明
“1,1,2,3,3,4,4-Heptafluorobut-1-ene” is a chemical compound with the molecular formula C4HF7 . It is also known by other names such as “1H-Perfluorobut-1-ene” and "heptafluorobutene" .
Molecular Structure Analysis
The molecular weight of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is 182.04 g/mol . The InChI representation of the molecule is InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H . The Canonical SMILES representation is C(C(C(=C(F)F)F)(F)F)(F)F .
Chemical Reactions Analysis
The oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,2,3,3,4,4-Heptafluorobut-1-ene include a molecular weight of 182.04 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 2 . The exact mass is 181.99664717 g/mol .
科学的研究の応用
Environmental Applications
1,1,2,3,3,4,4-Heptafluorobut-1-ene (CF2=CFCF2CF2H) has been studied for its potential in mitigating climate change due to its low global warming potentials. The kinetics of its reaction with chlorine atoms in the air were investigated, revealing its breakdown into compounds like carbonyl difluoride and tetrafluoropropanoyl fluoride. These compounds exhibit small global warming potentials, making 1,1,2,3,3,4,4-heptafluorobut-1-ene an environmentally friendly material (Sapkota & Marshall, 2022).
Chemical Synthesis
This chemical has been explored for its reactivity in various synthetic pathways. For instance, it undergoes cycloaddition reactions with benzenoid compounds, leading to aromatic products. It also reacts with nucleophiles such as oxygen, nitrogen, and sulfur, indicating its versatility in synthetic chemistry (Chambers & Edwards, 1998).
Synthesis of Derivatives
Research has shown that reactions of 1,1,2,3,3,4,4-heptafluorobut-2-ene with nucleophiles can lead to products analogous to those from hexafluorobut-2-yne. This demonstrates its utility in the synthesis of fluorinated compounds, which are important in various industrial applications (Chambers & Roche, 1996).
Material Science
The synthesis of 1,1,2,3,3,4,4-heptafluorobut-1-ene from hexachlorobutadiene and potassium fluoride led to the discovery of novel dienes and a triene. This synthesis pathway illustrates the compound's potential in material science, particularly in the development of new fluorinated materials (Chambers, Roche, & Vaughan, 1996).
作用機序
Target of Action
The primary target of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is chlorine atoms in the air . The compound interacts with these atoms, initiating a series of chemical reactions .
Mode of Action
The interaction of 1,1,2,3,3,4,4-Heptafluorobut-1-ene with chlorine atoms is initiated by a mercury UV lamp . This interaction leads to the oxidation of 1,1,2,3,3,4,4-Heptafluorobut-1-ene .
Biochemical Pathways
The oxidation of 1,1,2,3,3,4,4-Heptafluorobut-1-ene initiated by a chlorine atom follows a standard form, where oxygen adds to the initial radical created by Cl addition to make a peroxy species . This process affects the biochemical pathways of the compound, leading to the creation of major products .
Pharmacokinetics
The pharmacokinetics of 1,1,2,3,3,4,4-Heptafluorobut-1-ene involve its reaction with chlorine atoms in the air . The rate constant for this reaction was determined using the relative rate method . Ethane was used as the reference compound for kinetic studies .
Result of Action
The oxidation of 1,1,2,3,3,4,4-Heptafluorobut-1-ene initiated by a chlorine atom results in the creation of carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products .
Action Environment
The action of 1,1,2,3,3,4,4-Heptafluorobut-1-ene is influenced by environmental factors such as the presence of chlorine atoms in the air . The use of a mercury UV lamp to generate atomic chlorine initiates the chemistry of the compound . The global warming potentials of the major products were found to be small, less than 1, indicating that the compound’s action has a low impact on the environment .
Safety and Hazards
将来の方向性
The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated olefin . The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .
特性
IUPAC Name |
1,1,2,3,3,4,4-heptafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBXTZOBYEVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=C(F)F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379253 | |
| Record name | 4H-Perfluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,3,3,4,4-Heptafluorobut-1-ene | |
CAS RN |
680-54-6 | |
| Record name | 4H-Perfluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,1,2,3,3,4,4-Heptafluorobut-1-ene interact with chlorine atoms in the atmosphere, and what are the environmental consequences?
A1: The study investigates the reaction of 1,1,2,3,3,4,4-Heptafluorobut-1-ene with chlorine atoms, a process relevant to atmospheric chemistry. The research reveals that this reaction primarily generates two main products: carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) []. Importantly, the study determined the Global Warming Potentials (GWPs) of these products to be low, indicating a minimal contribution to climate change compared to other greenhouse gases.
Q2: What spectroscopic data was used to characterize 1,1,2,3,3,4,4-Heptafluorobut-1-ene and its reaction products?
A2: The research employed Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction and identify the products []. Additionally, the study utilized density functional theory (DFT) calculations to predict the anharmonic vibrational frequencies of 1,1,2,3,3,4,4-Heptafluorobut-1-ene and 2,2,3,3-tetrafluoropropanoyl fluoride, taking into account various low-energy conformations. These calculated frequencies showed good agreement with the experimental FTIR measurements, confirming the product identification and providing insights into their molecular structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





